3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
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Overview
Description
3,4-Dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which combines a chromenyl group with a trihydroxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 3,4-dihydro-2H-chromen-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenyl group to a dihydrochromenyl derivative.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromenyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to inhibit certain enzymes.
Medicine: Explored for its potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antiviral applications, it may inhibit viral replication by targeting specific viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Epigallocatechin gallate: A compound found in green tea with similar antioxidant properties.
Gallocatechin gallate: Another green tea polyphenol with comparable biological activities.
Uniqueness
3,4-Dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate is unique due to its specific combination of a chromenyl group and a trihydroxybenzoate moiety, which imparts distinct chemical and biological properties. Its potential to inhibit multiple targets in viral infections, as demonstrated in recent studies, sets it apart from other similar compounds .
Properties
CAS No. |
353521-17-2 |
---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C16H14O6/c17-12-6-10(7-13(18)15(12)19)16(20)22-11-5-9-3-1-2-4-14(9)21-8-11/h1-4,6-7,11,17-19H,5,8H2 |
InChI Key |
DHZFJGMXZNYFJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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